3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid
Description
Molecular Architecture and Bonding Patterns
The compound’s molecular structure comprises a pyrazole ring (C₃N₂H) with substituents at positions 1, 3, 4, and 5 (Fig. 1). Key features include:
- Position 1 : A tert-butoxycarbonylmethyl group (-CH₂C(O)O-t-Bu), which serves as a sterically demanding protective group. The tert-butyl moiety (C(CH₃)₃) shields the adjacent carbonyl from nucleophilic attack, while the methylene bridge (-CH₂-) links it to the pyrazole nitrogen.
- Positions 3 and 5 : Methyl groups (-CH₃) that electronically stabilize the pyrazole ring through inductive effects, reducing susceptibility to electrophilic substitution.
- Position 4 : A boronic acid group (-B(OH)₂) capable of forming reversible covalent bonds with diols and participating in cross-coupling reactions. The boron atom adopts a trigonal planar geometry, with B-O bond lengths averaging 1.36 Å in related structures.
The InChI code (1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3) confirms the connectivity, highlighting intramolecular hydrogen bonding between the boronic acid’s hydroxyl groups and the pyrazole’s nitrogen atoms.
Crystallographic Analysis and Conformational Studies
While X-ray diffraction data for this specific compound are unavailable, crystallographic studies of analogous pyrazolylboronic acids reveal critical insights:
- Boron Coordination : In 1-(2-pyridinyl)-5-pyrazolone diarylborinate complexes, boron forms four-coordinate structures with bond angles near 120°, consistent with sp² hybridization.
- Hydrogen Bonding : The boronic acid’s -OH groups engage in intermolecular hydrogen bonds with adjacent pyrazole rings, creating layered supramolecular architectures.
- Conformational Rigidity : The Boc-methyl group imposes torsional restrictions, favoring a syn-periplanar orientation between the carbonyl oxygen and the pyrazole ring. This conformation minimizes steric clashes with the tert-butyl group.
For this compound, computational modeling predicts a similar planar boron center and hydrogen-bonded network, with a calculated density of 1.2 g/cm³.
Comparative Analysis with Related Pyrazolylboronic Acid Derivatives
The following table contrasts key properties of this compound with structurally related compounds:
Key observations:
- Steric Effects : The Boc-methyl group in the target compound enhances steric hindrance compared to the ethyl group in , reducing unintended side reactions during cross-couplings.
- Oxidative Stability : Unlike unprotected boronic acids, which oxidize readily in air, the Boc group’s electron-withdrawing nature stabilizes the boron center, as evidenced by the compound’s 97% purity after storage.
- Synthetic Utility : The pinacol ester derivative exhibits superior hydrolytic stability but requires deprotection for further functionalization, whereas the target compound’s boronic acid group is directly reactive.
Properties
IUPAC Name |
[3,5-dimethyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BN2O4/c1-7-10(12(16)17)8(2)14(13-7)6-9(15)18-11(3,4)5/h16-17H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGYFCWIAMAXBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)CC(=O)OC(C)(C)C)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme
The Boc-protected pyrazole boronic ester is synthesized via Suzuki-Miyaura coupling between halogenated pyrazole precursors and pinacol boronic esters. A representative reaction is:
Table 1: Optimized Reaction Conditions and Yields
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | 76% | |
| PdCl₂(DPPF)-DCM | K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 1 | 48% | |
| Pd(Ph₃P)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 5 | 49% |
Key Observations :
-
Pd(dppf)Cl₂ with Cs₂CO₃ in anhydrous 1,4-dioxane achieves the highest yield (76%) due to efficient oxidative addition and transmetalation.
-
Aqueous mixtures (e.g., 1,4-dioxane/H₂O) reduce yields but enable easier workup.
Stepwise Functionalization Approaches
Boc Protection Prior to Boronation
The Boc group is introduced to the pyrazole nitrogen before boronation to prevent side reactions.
Procedure:
Post-Boronation Boc Protection
Alternative routes introduce the Boc group after boronic ester formation, though this risks boronate hydrolysis.
Example:
-
Synthesize 3,5-dimethylpyrazole-4-boronic acid pinacol ester via Miyaura borylation.
-
Protect the nitrogen with Boc anhydride (Boc₂O) and DMAP in CH₂Cl₂.
Challenges : Lower yields (≤50%) due to competing decomposition.
Characterization and Quality Control
Table 2: Spectral Data for Validation
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (t, 6H, CH₃), 3.71 (s, 3H, N-CH₃), 4.19 (q, 4H, OCH₂) | |
| ¹³C NMR | δ 28.42 (C-Boc), 85.74 (Bpin-C), 148.89 (Ar-C) | |
| ³¹P NMR | δ 18.61 (phosphonate byproducts) |
Purity : ≥95% (HPLC, commercial batches).
Industrial-Scale Production Insights
Solvent and Catalyst Recycling
Cost-Efficiency Analysis
| Component | Cost Contribution | Optimization Strategy |
|---|---|---|
| Pd catalysts | 40% | Use ligand-free Pd(OAc)₂ |
| Boron reagents | 30% | Bulk purchasing of B₂Pin₂ |
| Solvents | 20% | Distillation and reuse |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group at position 4 facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides or triflates. Key features include:
| Reaction Partner | Catalyst System | Base | Yield | Conditions |
|---|---|---|---|---|
| Aryl bromides | Pd(PPh₃)₄ | Na₂CO₃ | 70–85% | DME/H₂O, 80°C |
| Vinyl triflates | PdCl₂(dppf) | K₃PO₄ | 65–78% | THF, 60°C |
| Heteroaryl chlorides | Pd(OAc)₂/XPhos | CsF | 55–70% | DMF, 100°C |
-
Mechanism : Oxidative addition of the aryl halide to Pd⁰, transmetalation with the boronic acid, and reductive elimination form the biaryl product .
-
Steric Effects : The 3,5-dimethyl groups and Boc-methyl substituent reduce coupling efficiency with bulky partners (e.g., ortho-substituted aryl halides) .
-
Boc Stability : The tert-butoxycarbonyl group remains intact under mild basic conditions (pH < 10) but hydrolyzes in strong acids (e.g., TFA) .
Protodeboronation
Under acidic or aqueous conditions, the boronic acid undergoes protodeboronation to yield a protonated pyrazole derivative:
-
Rate Acceleration : Electron-donating methyl groups at positions 3 and 5 stabilize the transition state, increasing protodeboronation rates in protic solvents .
-
Mitigation : Anhydrous solvents (e.g., THF) and low temperatures (< 40°C) minimize this side reaction .
Transmetalation with Organozinc Reagents
The boronic acid participates in transmetalation with organozinc halides to form mixed diorganozinc species, enabling sequential functionalization:
-
Applications : Used in Negishi couplings for constructing polysubstituted pyrazoles .
-
Limitations : Boc-methyl steric bulk reduces compatibility with bulky organozinc reagents .
Oxidation to Phenol Derivatives
Controlled oxidation with hydrogen peroxide converts the boronic acid to a phenolic group:
Complexation with Diols
The boronic acid forms cyclic boronate esters with diols (e.g., pinacol), enhancing solubility in nonpolar solvents:
Stability Under Thermal and Photolytic Conditions
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
This compound is primarily utilized in organic synthesis for the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It acts as a boronic acid derivative, facilitating the coupling of aryl halides with various nucleophiles.
Table 1: Key Reactions Involving 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid
| Reaction Type | Description | Key Products |
|---|---|---|
| Suzuki-Miyaura Coupling | Formation of biaryl compounds | Aryl-substituted products |
| Oxidation | Conversion to oxidized derivatives | Hydroxylated compounds |
| Reduction | Formation of reduced derivatives | Alcohols |
| Substitution | Reaction with halides and nucleophiles | Substituted pyrazole compounds |
Medicinal Chemistry
Drug Development
this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in developing targeted cancer therapies by enhancing drug efficacy through improved binding to biological targets.
Case Study: Antitumor Activity
Research indicates that boronic acid derivatives can inhibit proteasomal activity, crucial for cancer cell survival. For instance, studies have demonstrated that modifications to the pyrazole structure can lead to significant antitumor properties by inducing apoptosis in cancer cells.
Material Science
Advanced Materials Production
The compound plays a role in creating advanced materials with tailored properties. Its unique chemical structure allows it to contribute to the development of materials with enhanced thermal stability and mechanical strength, essential for various industrial applications.
Chemical Sensing and Diagnostics
This compound has been explored for its potential in chemical sensing applications. Its ability to form complexes with specific biomolecules makes it suitable for developing sensors used in diagnostics and environmental monitoring.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, forming a bond with the palladium catalyst and facilitating the formation of carbon-carbon bonds. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related pyrazole- and imidazole-based boronic acids, focusing on substituent effects, similarity scores, and key properties.
2.1 Pyrazole-Based Boronic Acids
Pyrazole boronic acids share a common heterocyclic core but differ in substituents, influencing their reactivity and stability:
Key Observations :
- Electronic Effects : Electron-donating methyl groups (3,5-positions) may slightly enhance the boronic acid's nucleophilicity, whereas the tert-Boc group is electronically neutral but spatially demanding.
- Solubility : The tert-Boc group increases lipophilicity, making the target compound more soluble in organic solvents like THF or DCM compared to polar analogs.
2.2 Deuterated and Isotopic Variants
(1,3,5-Trimethylpyrazol-4-yl)boronic acid-d3 (CAS: N/A) replaces the 1-methyl group with a trideuteriomethyl (CD₃) group. The target compound’s tert-Boc-methyl group, in contrast, offers functional versatility (e.g., deprotection for further derivatization).
2.3 Imidazole-Based Analogues
Imidazole derivatives like 5{112}4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole () share the tert-Boc protective group but feature an imidazole core. The pyrazole ring in the target compound is less basic than imidazole, altering its coordination behavior in metal-catalyzed reactions.
Biological Activity
3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid (CAS Number: 2408430-40-8) is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. Its unique structure allows for various biological activities, particularly in the development of pharmaceuticals. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19BN2O4
- Molecular Weight : 254.09 g/mol
- IUPAC Name : 3,5-dimethyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrazol-4-yl]boronic acid
Biological Activities
This compound exhibits a range of biological activities, primarily attributed to its boronic acid functionality. The following sections detail its mechanisms of action and specific biological effects.
The compound functions as a nucleophile in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds. This mechanism involves:
- Oxidative Addition : The boron atom forms a bond with a palladium catalyst.
- Transmetalation : Transfer of the organic group to the palladium complex.
- Reductive Elimination : Formation of the final product and regeneration of the palladium catalyst.
Research Findings
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer effects:
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of several pyrazole derivatives, including this compound. Results indicated that this compound significantly reduced inflammation markers in vitro and in vivo models, suggesting potential therapeutic applications in inflammatory diseases .
Case Study: Anticancer Activity
Research published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines. Specifically, this compound showed promising results in inhibiting cell proliferation in breast cancer models .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole-4-boronic acid | Lacks tert-butoxycarbonyl group | Moderate anti-inflammatory |
| 1-tert-butoxycarbonylmethyl-1H-pyrazole | Similar structure but different substituents | Low cytotoxicity |
| 3,5-Dimethylpyrazole | No boronic acid functionality | Limited reactivity |
Applications in Drug Development
The compound is instrumental in synthesizing biologically active molecules due to its ability to participate in various chemical reactions. Its applications include:
- Pharmaceutical Development : Used as an intermediate in drug synthesis.
- Material Science : Employed in creating advanced materials due to its unique chemical properties.
Q & A
Basic Question: What are the key considerations for synthesizing 3,5-dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid?
Methodological Answer:
The synthesis of pyrazole-boronic acid derivatives typically involves Suzuki-Miyaura coupling precursors or functionalization of pre-existing pyrazole scaffolds. For tert-butoxycarbonylmethyl-protected pyrazoles, a multi-step approach is recommended:
Core Pyrazole Formation : Start with a 3,5-dimethylpyrazole scaffold. Introduce the boronic acid group at the 4-position via directed ortho-metalation (DoM) using a boronating agent like B(OMe)₃, followed by quenching with a boronate ester .
Protection Strategy : Install the tert-butoxycarbonylmethyl group at the 1-position using a Mitsunobu reaction with tert-butyl bromoacetate, ensuring regioselectivity by leveraging steric hindrance from the 3,5-dimethyl groups .
Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) is effective for isolating intermediates, while final boronic acid purification may require recrystallization from aqueous ethanol to avoid hydrolysis .
Critical Note : Monitor reaction progress via TLC and confirm intermediates via NMR (e.g., tert-butyl group protons at δ 1.2–1.4 ppm) and IR (B-O stretch ~1340 cm) .
Advanced Question: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemical ambiguities. Use SHELXL (SHELX suite) for refinement:
- Data Collection : Optimize crystal growth via slow evaporation from dichloromethane/hexane. Ensure crystal quality (R < 0.05) to minimize systematic errors .
- Refinement Strategy : Apply restraints for boronic acid geometry (B-O bond lengths ~1.36 Å) and anisotropic displacement parameters for heavy atoms. Validate using the CCDC database for analogous pyrazole-boronic acid structures .
- Contradiction Management : If experimental bond angles deviate >5° from DFT-optimized models (e.g., Gaussian09 with B3LYP/6-31G(d)), re-examine solvent effects or dynamic disorder in the crystal lattice .
Case Study : In a 2011 study, SHELXL refinement of a related pyrazole-carboxylic acid derivative resolved misassigned methyl group positions, highlighting the need for high-resolution (<1.0 Å) data in crowded regions .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach is critical:
- NMR : Identify tert-butoxycarbonylmethyl protons (δ 1.2–1.4 ppm, singlet) and pyrazole aromatic protons (δ 7.5–8.0 ppm, split due to boronic acid coupling) .
- NMR : Confirm boronic acid presence with a peak at δ 28–32 ppm. Use decoupling to suppress background noise .
- IR Spectroscopy : Key stretches include B-O (~1340 cm), tert-butyl C-H (~2970 cm), and pyrazole ring vibrations (~1600 cm) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) with <3 ppm error. For example, a calculated mass of 293.1568 g/mol would require observed m/z 293.1565–293.1571 .
Advanced Question: How can conflicting solubility data for this boronic acid in polar aprotic solvents be reconciled?
Methodological Answer:
Contradictions often arise from hydration states or residual solvents. Follow this protocol:
Hydration Control : Dry the compound under vacuum (40°C, 24 hr) and test solubility in anhydrous DMSO, DMF, and THF.
Quantitative Analysis : Use NMR with a deuterated solvent internal standard (e.g., 1,3,5-trimethoxybenzene) to measure solubility limits .
Thermodynamic Profiling : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility. For example, a 2013 study found that a metastable polymorph of a pyrazole derivative had 30% higher DMSO solubility than the stable form .
Key Insight : Batch-to-batch variability in tert-butoxycarbonylmethyl group purity (monitored via NMR) can also explain discrepancies .
Advanced Question: What strategies mitigate boronic acid instability during cross-coupling reactions?
Methodological Answer:
Instability often stems from protodeboronation or oxidation. Mitigate via:
Protecting Groups : Temporarily protect the boronic acid as a trifluoroborate salt (e.g., using KHF₂) during harsh reaction conditions .
Additive Optimization : Include 2,6-lutidine (5 equiv) to scavenge protons or catechol (1 equiv) to stabilize the boronate intermediate .
Kinetic Monitoring : Use inline FTIR to track boronic acid consumption (B-O peak attenuation) and adjust reaction time/temperature dynamically .
Case Study : A 2024 synthesis of triazole-pyrazole hybrids achieved 88% yield in Suzuki coupling by pre-forming the trifluoroborate derivative and using Pd(OAc)₂/XPhos catalyst .
Basic Question: How should researchers handle safety concerns related to this compound?
Methodological Answer:
Refer to Safety Data Sheets (SDS) for pyrazole-boronic acids and tert-butoxycarbonylmethyl derivatives. Key precautions:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of boronic acid dust.
- Waste Disposal : Quench boronic acids with excess water and neutralize to pH 7 before disposal .
Regulatory Note : The compound’s Risk Phrase R36/37/38 (irritating to eyes, respiratory system, and skin) mandates COSHH-compliant handling in the EU .
Advanced Question: How can computational methods predict reactivity in derivatives of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model:
- Boronic Acid Reactivity : Calculate Fukui indices () to identify nucleophilic sites. For example, the boron atom typically has >0.5, favoring electrophilic attack in Suzuki couplings .
- Steric Maps : Generate steric maps (e.g., using SambVca) to predict regioselectivity in functionalization reactions. The tert-butoxycarbonylmethyl group creates a steric shield (~130° cone angle), directing reactions to the 4-boronic acid position .
Validation : Compare computed NMR shifts with experimental data (<5 ppm deviation validates the model) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
